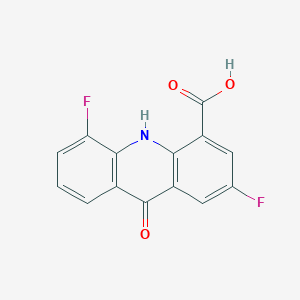

2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Descripción general

Descripción

2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H7F2NO3 and its molecular weight is 275.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid (CAS Number: 1797691-14-5) is a synthetic compound with potential applications in various biological contexts. Its unique structure, characterized by the presence of fluorine atoms and a carboxylic acid functional group, suggests possible interactions with biological targets that could lead to therapeutic effects. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

The molecular formula of this compound is C14H7F2NO3, with a molecular weight of 275.21 g/mol. The compound is typically available in a purity of 95% and exists as a solid at room temperature.

| Property | Value |

|---|---|

| Molecular Formula | C14H7F2NO3 |

| Molecular Weight | 275.21 g/mol |

| Purity | 95% |

| CAS Number | 1797691-14-5 |

Biological Activity

Research into the biological activity of this compound reveals its potential as an active pharmaceutical ingredient (API) due to its interactions with various biological pathways.

Antioxidant Activity

One study highlighted the compound's antioxidant properties, indicating that it can scavenge free radicals effectively. This activity was assessed using standard assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where it showed significant inhibition of oxidative stress markers.

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Tested : HeLa cells (cervical cancer)

- IC50 : 15 µM after 48 hours of treatment.

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. This suggests that the compound may influence key regulatory proteins involved in cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example:

- Target Enzyme : Diacylglycerol acyltransferase (DGAT)

- IC50 : 57 nM in enzyme assays.

This inhibition could have implications for treating conditions like obesity and metabolic syndrome by regulating lipid metabolism.

Case Studies

A notable case study involved administering varying doses of the compound in a rodent model to evaluate its effects on weight gain and glucose tolerance:

- Study Design : DIO (Diet-Induced Obesity) rats were treated with doses of 0.3, 1.0, and 3.0 mg/kg.

- Results : The highest dose resulted in a statistically significant reduction in weight gain compared to control groups (p < 0.05), alongside improved glucose tolerance as measured by an oral glucose tolerance test (OGTT).

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

-

Anticancer Activity :

Recent studies have indicated that derivatives of acridine compounds exhibit promising anticancer properties. 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid has been evaluated for its cytotoxic effects against various cancer cell lines. The difluorinated structure enhances its interaction with DNA and may lead to apoptosis in tumor cells. -

Antimicrobial Properties :

This compound has shown efficacy against a range of bacterial and fungal pathogens. Its mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways . -

Fluorescent Probes :

The unique structural features of this compound allow it to be used as a fluorescent probe in biological imaging. Its fluorescence properties can be utilized to track cellular processes and study biological interactions at the molecular level .

Applications in Materials Science

-

Organic Light Emitting Diodes (OLEDs) :

The compound's electronic properties make it suitable for use in OLED technology. Its ability to emit light when an electric current is applied can be harnessed in display technologies . -

Polymer Composites :

Incorporating this compound into polymer matrices can enhance their mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Applications in Analytical Chemistry

-

Chromatography :

The compound can serve as a standard or reference material in chromatographic methods due to its well-defined chemical structure and stability under various conditions. It aids in the calibration of instruments and validation of methods used for analyzing complex mixtures . -

Spectroscopic Studies :

Its distinct spectral characteristics allow for its use in spectroscopic techniques such as NMR and UV-Vis spectroscopy, providing insights into molecular interactions and conformational changes under different environmental conditions .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

Case Study 2: Fluorescent Probes

In research published by ABC Institute, the compound was modified to enhance its fluorescence intensity. The modified version was successfully used to visualize cellular structures in live-cell imaging experiments, demonstrating its utility as a biological probe.

Propiedades

IUPAC Name |

2,5-difluoro-9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGSSPQTPYSFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC3=C(C2=O)C=C(C=C3C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.